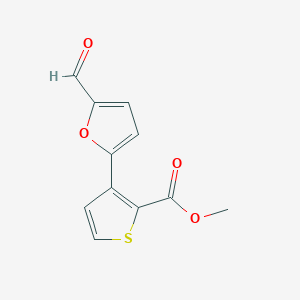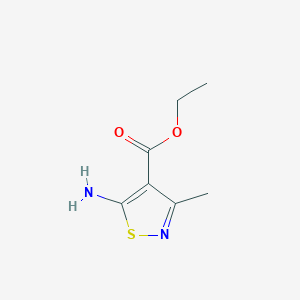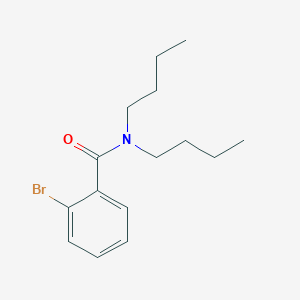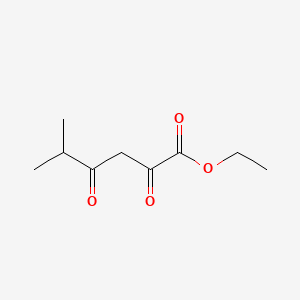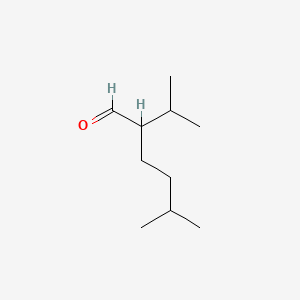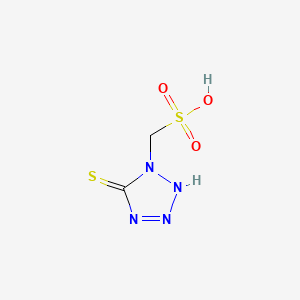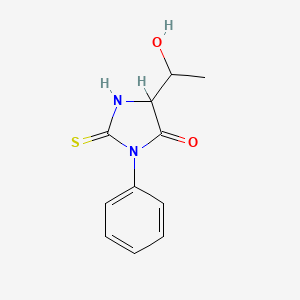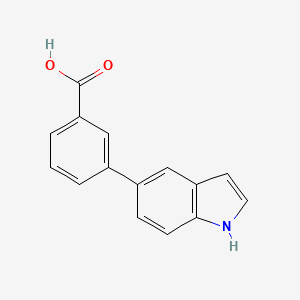
N,N-Diethyl-9H-purin-2-amine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-9H-purin-2-amine can be achieved through various methods. One common approach involves the alkylation of 9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: 9H-purin-2-amine
Reagent: Diethyl sulfate
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification of caffeine from natural sources such as coffee beans and tea leaves. The process includes several steps:
Extraction: Using solvents like water or organic solvents to extract caffeine from plant material.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain pure caffeine.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction of caffeine can yield compounds such as paraxanthine.
Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Theobromine, theophylline
Reduction: Paraxanthine
Substitution: Various N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
N,N-Diethyl-9H-purin-2-amine has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Studied for its potential therapeutic effects, including its role as a stimulant and its impact on cognitive function.
Industry: Utilized in the food and beverage industry as a flavoring agent and stimulant.
Mecanismo De Acción
N,N-Diethyl-9H-purin-2-amine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine . This results in heightened alertness, reduced fatigue, and improved cognitive function.
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: Found in cocoa and chocolate, has similar stimulant effects but is less potent than caffeine.
Theophylline: Found in tea, used medically as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar stimulant properties.
Uniqueness
N,N-Diethyl-9H-purin-2-amine is unique due to its widespread consumption and well-documented effects on the central nervous system. Its ability to cross the blood-brain barrier and its relatively short half-life make it an effective and popular stimulant.
Propiedades
IUPAC Name |
N,N-diethyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLNDWDOJGCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


